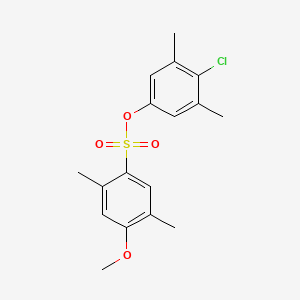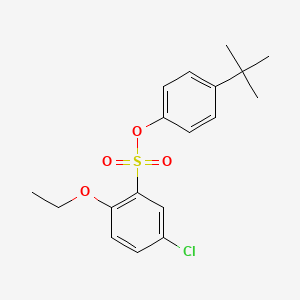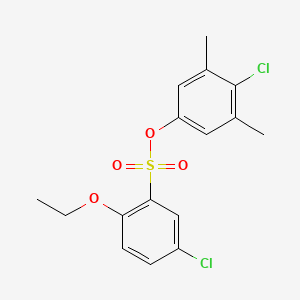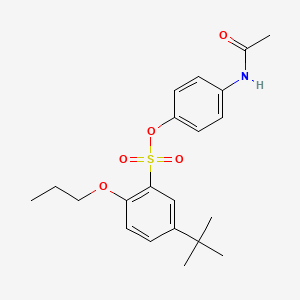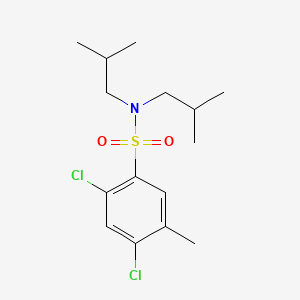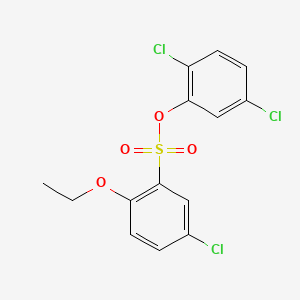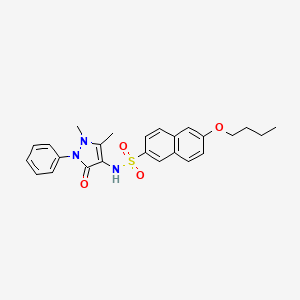
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as CTMPS, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CTMPS is a sulfonate ester that has a trichlorobenzene ring attached to it. It is widely used in various scientific applications, including biochemical and physiological studies.
Mechanism of Action
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate acts as a fluorescent probe by binding to proteins and altering their fluorescence properties. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can be monitored using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been shown to interact with various proteins, including enzymes, receptors, and transporters. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can lead to changes in their activity, localization, and interactions with other molecules. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has also been shown to affect the structure and function of biological membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research is its high sensitivity and specificity for protein binding. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research. One area of interest is the development of new 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate derivatives with improved properties, such as higher fluorescence intensity or increased specificity for certain proteins. Another potential direction is the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study protein-ligand interactions in greater detail. Finally, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate could be used to study the effects of drugs or other molecules on protein function and localization, which could have important implications for drug discovery and development.
Synthesis Methods
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been extensively used in various scientific studies due to its unique properties. It is commonly used as a fluorescent probe to study protein-ligand interactions. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can also be used to label proteins for imaging studies. In addition, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been used as a tool to study the structure and function of biological membranes.
properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







